molecular formula C14H23N5O2 B14249492 8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14249492
M. Wt: 293.36 g/mol
InChI Key: LFRSXDGHIJDMEG-UHFFFAOYSA-N
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Description

8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structural features, including sec-butylamino and isopropyl groups attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group transformations. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. Reaction conditions may vary, but they often involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles, such as solvent recycling and waste minimization, to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example

Properties

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

8-(butan-2-ylamino)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C14H23N5O2/c1-7-9(4)15-13-16-11-10(19(13)8(2)3)12(20)18(6)14(21)17(11)5/h8-9H,7H2,1-6H3,(H,15,16)

InChI Key

LFRSXDGHIJDMEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=C(N1C(C)C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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